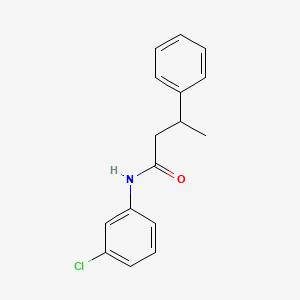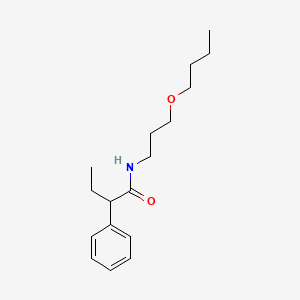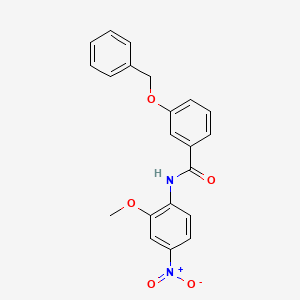
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide
描述
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential applications in various scientific research fields. TMB-4 is a white crystalline powder that is soluble in organic solvents, such as methanol and dimethyl sulfoxide.
科学研究应用
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in neuronal cells. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has demonstrated antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression. In neuronal cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit cell migration and invasion, which are mechanisms of cancer metastasis. In neuronal cells, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which are involved in oxidative stress. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide has been shown to increase the expression of neurotrophic factors, which are involved in neuronal survival and growth.
实验室实验的优点和局限性
One advantage of using N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity, as it has been shown to have minimal cytotoxic effects on normal cells. Additionally, N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is soluble in organic solvents, which allows for easy manipulation and administration in lab experiments. However, one limitation of using N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide is its limited stability in aqueous solutions, which may affect its efficacy in certain research applications.
未来方向
There are several future directions for the study of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide derivatives with improved stability and efficacy in aqueous solutions. Another potential direction is the investigation of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer effects. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-(1,5-dimethylhexyl)-2,4,6-trimethylbenzenesulfonamide in different research applications, which may lead to the development of novel therapeutic strategies.
属性
IUPAC Name |
2,4,6-trimethyl-N-(6-methylheptan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)8-7-9-16(6)18-21(19,20)17-14(4)10-13(3)11-15(17)5/h10-12,16,18H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQJEWZIUJGGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B3976949.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)

![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)

![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3977002.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)

![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)
![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)
